REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([Cl:15])=[CH:10][C:9]=2[CH2:16][N:17]([CH3:19])[CH3:18])=[O:5])C.O[Li].O.Cl>C1COCC1.CCO.O>[Cl:15][C:11]1[CH:12]=[C:13]2[C:8](=[C:9]([CH2:16][N:17]([CH3:18])[CH3:19])[CH:10]=1)[NH:7][C:6]([C:4]([OH:5])=[O:3])=[CH:14]2 |f:1.2,4.5.6|
|
Name
|
5-chloro-7-dimethylaminomethyl-1H-indole-2-carboxylic acid ethyl ester
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1NC2=C(C=C(C=C2C1)Cl)CN(C)C
|
Name
|
LiOH.H2O
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
THF EtOH H2O
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CCO.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 45° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=C(NC2=C(C1)CN(C)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |